Tert-butyl 2-(2-aminoethoxy)acetate
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Overview
Description
Tert-butyl 2-(2-aminoethoxy)acetate is an organic compound with the molecular formula C8H17NO3. It is a white to yellow solid and is primarily used in various chemical synthesis processes. The compound is known for its stability and versatility in organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 2-(2-aminoethoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 2-aminoethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-aminoethoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The ester group can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted amines.
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Scientific Research Applications
Tert-butyl 2-(2-aminoethoxy)acetate is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation.
Medicine: Investigated for its potential in drug delivery systems and as a precursor in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminoethoxy)acetate involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate
- Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- Tert-butyl 2-(2-aminoethoxy)ethylcarbamate
Uniqueness
Tert-butyl 2-(2-aminoethoxy)acetate is unique due to its specific structure that combines an amino group with an ester group, providing a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVFRZJXVQDULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155811-37-2 |
Source
|
Record name | tert-butyl 2-(2-aminoethoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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